PRX-08066 free base, chemically known as 5-((4-(6-Chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile monofumarate, is a potent and selective antagonist of the serotonin 5-hydroxytryptamine receptor 2B (5-HT2BR) []. This classification highlights its role in scientific research as a tool to investigate the physiological and pathological implications of 5-HT2BR activity. PRX-08066 demonstrates a high binding affinity for the 5-HT2BR, surpassing its affinity for other serotonin receptor subtypes like 5-HT2A and 5-HT2C [].
While a detailed molecular structure analysis is not explicitly provided, research suggests that specific residues within the PRX-08066 molecule contribute to its high selectivity for 5-HT2BR []. These residues are proposed to interact directly with corresponding amino acids in the receptor's binding pocket, resulting in effective blockage of 5-HT2BR activation []. Notably, residues V103 (2.53), L132 (3.29), V190 (4.60), and L347 (6.58) have been identified as crucial for PRX-08066's selectivity toward 5-HT2BR over 5-HT2AR [].
PRX-08066 acts as a competitive antagonist of the 5-HT2BR [, ]. This means it binds to the receptor at the same site as the endogenous ligand, serotonin, but without activating it. By blocking serotonin from binding, PRX-08066 prevents the downstream signaling cascade usually triggered by 5-HT2BR activation []. This mechanism is particularly relevant in conditions where excessive 5-HT2BR activation contributes to the pathology, such as pulmonary arterial hypertension (PAH) [].
PRX-08066 has shown promising results in preclinical studies focusing on pulmonary arterial hypertension (PAH) []. In a rat model of monocrotaline-induced PAH, PRX-08066 administration significantly reduced pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling []. These effects were observed alongside improvement in cardiac function, as evidenced by increased right ventricular ejection fraction []. These findings highlight the potential therapeutic benefit of PRX-08066 in combating PAH by mitigating the deleterious effects of excessive 5-HT2BR activation on the cardiovascular system. Furthermore, there's interest in exploring its potential application in other areas, such as COPD-associated pulmonary hypertension and uveal melanoma, though specific research data is limited in the provided documents [, ].
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: